Piperazin-2-ylmethanamine

Descripción general

Descripción

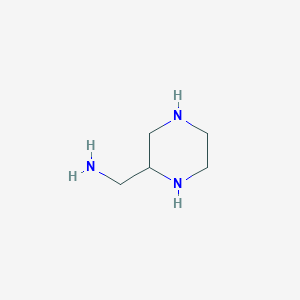

Piperazin-2-ylmethanamine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a piperazine ring substituted with a methanamine group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of piperazin-2-ylmethanamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions due to their efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various enantioenriched piperazines in good yields and high diastereoselectivities .

Análisis De Reacciones Químicas

Types of Reactions: Piperazin-2-ylmethanamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and sulfonium salts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines and other reduced derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Piperazin-2-ylmethanamine and its derivatives are extensively studied for their potential therapeutic applications. Key areas include:

- Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. A notable study screened various derivatives against breast cancer cell lines (MCF7), revealing promising IC50 values:

| Compound | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|

| Compound 31 | 20 | 4 |

| Compound 32 | 25 | 3 |

| Compound 35 | 15 | 5 |

This suggests potential for development as selective anticancer agents.

- Antimicrobial Properties : this compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for selected derivatives are as follows:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | M. tuberculosis H37Rv | 5 |

| Compound B | E. coli | 10 |

| Compound C | S. aureus | 8 |

These results indicate its potential as a candidate for new antimicrobial agents.

Neurological Applications

The compound is being explored for its neuroprotective effects, particularly in modulating neurotransmitter systems. Derivatives have been reported to exhibit anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders.

Mecanismo De Acción

The mechanism of action of piperazin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

Piperazine: A six-membered ring with two nitrogen atoms, known for its use in drug discovery.

Morpholine: A six-membered ring with one nitrogen and one oxygen atom, used in various chemical applications.

Uniqueness: Piperazin-2-ylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to piperidine and morpholine, this compound offers a different set of interactions with biological targets, making it valuable in medicinal chemistry .

Actividad Biológica

Piperazin-2-ylmethanamine, a derivative of piperazine, has garnered attention in scientific research due to its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases, including cancer and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

1. Overview of this compound

This compound is characterized by its piperazine ring structure, which is known for its ability to interact with various biological targets. The compound's synthesis and structural properties make it a valuable building block in the development of pharmaceuticals.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, influencing metabolic pathways and cellular signaling processes. Notably, its role as an inhibitor of microtubule dynamics has been highlighted in recent studies, where it sensitizes cancer cells to apoptosis induced by tumor necrosis factor (TNF) .

3. Anticancer Activity

This compound and its derivatives have shown promising anticancer properties:

- Case Study: Anticancer Screening

A study screened a library of piperazine derivatives against breast cancer cell lines (MCF7) and normal breast cells (MCF10A). Selected compounds exhibited selective cytotoxicity with IC50 values indicating significant activity against cancer cells while sparing non-cancerous cells .

| Compound | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|

| Compound 31 | 20 | 4 |

| Compound 32 | 25 | 3 |

| Compound 35 | 15 | 5 |

These findings underscore the potential of this compound derivatives as selective anticancer agents.

4. Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial activity:

- In Vitro Studies

Various studies have evaluated the antimicrobial efficacy of piperazine derivatives against different bacterial strains. For instance, compounds derived from piperazine were tested against Mycobacterium tuberculosis, showing minimal inhibitory concentrations (MICs) in the low micromolar range .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | M. tuberculosis H37Rv | 5 |

| Compound B | E. coli | 10 |

| Compound C | S. aureus | 8 |

These results suggest that this compound derivatives could serve as potential candidates for developing new antimicrobial agents.

5. Neurological Applications

Piperazine derivatives are being explored for their neuroprotective effects:

- Mechanism Insights

The compound has been shown to modulate neurotransmitter systems, which may contribute to its potential in treating neurological disorders . For example, certain derivatives have been reported to exhibit anxiolytic effects in animal models.

6. Conclusion

This compound represents a versatile compound with significant biological activity across various domains, particularly in anticancer and antimicrobial research. The ongoing exploration of its derivatives continues to reveal new therapeutic potentials, warranting further investigation into their mechanisms and applications.

7. Future Directions

Further research is essential to elucidate the comprehensive mechanisms underlying the biological activities of this compound and its derivatives. Investigations into structure-activity relationships (SAR), pharmacokinetics, and in vivo efficacy will be crucial for translating these findings into clinical applications.

Propiedades

IUPAC Name |

piperazin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUMKDXJNNTPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618235 | |

| Record name | 1-(Piperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130861-85-7 | |

| Record name | 1-(Piperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.